molecular formula C24H33NO3 B6053180 ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate

ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate

Cat. No. B6053180
M. Wt: 383.5 g/mol
InChI Key: JGBNNUIXGYXZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of piperidinecarboxylate derivatives and has been found to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating the activity of certain neurotransmitters in the brain. It has also been found to inhibit the activity of certain enzymes that are involved in the inflammatory process.
Biochemical and Physiological Effects:
Studies have shown that ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has a wide range of biochemical and physiological effects. It has been found to reduce inflammation, alleviate pain, and improve cognitive function. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate in lab experiments is its wide range of biological activities. This compound has been found to possess significant anti-inflammatory, analgesic, and anticonvulsant properties, which make it a valuable tool for researchers studying these areas. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can cause adverse effects, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate. One area of research could focus on the development of new and improved synthesis methods for this compound. Another area of research could focus on the identification of new therapeutic applications for this compound, particularly in the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate involves the reaction of 1-(3-cyclohexen-1-yl) ethanone with 1-(3-phenylpropyl)piperidine-4-carboxylic acid in the presence of ethyl chloroformate. The reaction is carried out under controlled conditions, and the resulting product is purified by column chromatography.

Scientific Research Applications

Ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to possess significant anti-inflammatory, analgesic, and anticonvulsant properties. Studies have also shown that this compound has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

ethyl 1-(cyclohex-3-ene-1-carbonyl)-4-(3-phenylpropyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO3/c1-2-28-23(27)24(15-9-12-20-10-5-3-6-11-20)16-18-25(19-17-24)22(26)21-13-7-4-8-14-21/h3-7,10-11,21H,2,8-9,12-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBNNUIXGYXZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)C2CCC=CC2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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